Zinc dihydrogen phosphate is an inorganic compound with the chemical formula . It is characterized by its moderate solubility in water and acids, making it a useful source of zinc in various applications. The compound typically exists as a white crystalline solid or microcrystalline powder, and it can also form dihydrate crystals when water molecules are incorporated into its structure. Its crystal lattice features tetrahedral phosphate groups bonded to zinc cations, which contributes to its unique physical properties and behavior in solution .
Limited information exists regarding a specific mechanism of action for zinc dihydrogen phosphate in scientific research. However, its ability to release zinc ions suggests potential applications where controlled zinc delivery is desired. Zinc is a vital element for various biological processes, and its controlled introduction can be studied in cell cultures or enzymatic reactions [].
Zinc dihydrogen phosphate is generally considered a low-hazard compound. However, it is recommended to follow standard laboratory safety practices when handling it, including wearing gloves and eye protection to avoid dust inhalation or skin contact [].
While specific toxicity data is limited, excessive zinc intake can cause adverse effects. Therefore, proper handling and disposal procedures are crucial [].
At elevated temperatures, zinc dihydrogen phosphate can decompose, releasing water vapor and forming zinc oxide and phosphoric acid:
Additionally, it can react with other metal cations, such as magnesium, to produce magnesium phosphate:
These reactions illustrate its potential utility in various chemical processes and applications .
Several methods exist for synthesizing zinc dihydrogen phosphate:
These methods highlight the versatility of synthesis routes available for producing this compound.
Uniqueness of Zinc Dihydrogen Phosphate:
The most widely documented method involves reacting zinc oxide (ZnO) with phosphoric acid (H₃PO₄) under controlled conditions. In this process, ZnO is gradually added to heated phosphoric acid (100–120°C) while stirring continuously. The reaction proceeds as follows:
$$ \text{ZnO} + 2\text{H}3\text{PO}4 \rightarrow \text{Zn(H}2\text{PO}4\text{)}2 + \text{H}2\text{O} $$
Cooling the mixture induces crystallization, yielding zinc dihydrogen phosphate as a white microcrystalline powder [4]. This method prioritizes stoichiometric precision, with excess phosphoric acid often used to ensure complete conversion of ZnO .
Thermal decomposition of hydrated zinc phosphates represents another route. For example, heating zinc phosphate dihydrate (Zn(H₂PO₄)₂·2H₂O) at 80–150°C removes water molecules, forming anhydrous Zn(H₂PO₄)₂. This process is sensitive to temperature gradients, as excessive heat (>200°C) risks decomposition into zinc pyrophosphate (Zn₂P₂O₇) [3]. Solid-state reactions between zinc carbonate (ZnCO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄) have also been reported, though these require prolonged grinding and calcination [3].
Precipitation from aqueous solutions offers an alternative pathway. Mixing zinc nitrate (Zn(NO₃)₂) with sodium dihydrogen phosphate (NaH₂PO₄) in a 1:2 molar ratio produces a colloidal suspension. Adjusting the pH to 3–4 using ammonia initiates precipitation, which is filtered and dried to obtain the product. This method allows for nanoparticle synthesis but requires precise pH control to avoid byproducts like zinc hydroxide phosphate [4].
Controlled hydrolysis of zinc precursors in phosphate-rich solutions enables the production of high-purity Zn(H₂PO₄)₂. A study demonstrated that dissolving zinc acetate in phosphoric acid (85%) at 60°C, followed by dropwise addition of deionized water, yields monodisperse particles with sizes <100 nm. The hydrolysis rate, governed by water addition speed, critically influences particle morphology [5].
Hydrothermal methods have gained traction for synthesizing macroporous zinc phosphates. In one innovative approach, casein protein serves as a bio-template. A mixture of zinc chloride, phosphoric acid, and casein is heated in an autoclave at 180°C for 24 hours. The protein’s micellar structure directs the formation of a hierarchical porous architecture, with pore diameters ranging from 50–200 nm [5]. This method exemplifies the synergy between biological templates and inorganic chemistry.
Mesoporous silica (e.g., SBA-15) templates have been employed to fabricate nanostructured Zn(H₂PO₄)₂. Infiltrating the template’s pores with a zinc-phosphate precursor solution, followed by calcination at 500°C, produces replicas with high surface areas (~300 m²/g). The template is subsequently removed via HF etching, leaving behind a well-ordered mesoporous structure [5].
Industrial reactors optimize for temperature, agitation rate, and reactant feed ratios. Continuous stirred-tank reactors (CSTRs) operating at 110°C with a residence time of 2 hours achieve >95% conversion efficiency. Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 105–115°C | ±8% yield change |
H₃PO₄:ZnO molar ratio | 2.1:1 | Prevents ZnHPO₄ formation |
Agitation speed | 300–400 rpm | Ensures homogeneity |
Data aggregated from pilot-scale studies [4].
X-ray diffraction (XRD) verifies phase purity, with characteristic peaks at 2θ = 15.3°, 25.7°, and 31.2° [3]. Inductively coupled plasma optical emission spectrometry (ICP-OES) ensures stoichiometry, targeting Zn:P ratios of 1:2 (±0.05). Industrial batches undergo sieve analysis to meet particle size specifications (90% <45 μm) [2].
Recent advances focus on waste minimization. Phosphoric acid recovery systems now achieve 85% recycling rates via vacuum distillation [4]. Additionally, substituting ZnO with recycled zinc dust (from galvanization waste) reduces raw material costs by 30% while maintaining product quality .
Zinc dihydrogen phosphate crystallizes predominantly in the monoclinic crystal system, with space group P2₁/c being the most commonly reported symmetry [1]. The compound exhibits characteristic unit cell parameters with a = 8.603(2) Å, b = 13.529(2) Å, c = 10.880(1) Å, and β = 94.9(1)°, resulting in a unit cell volume of 1261.6(1) ų [1]. The monoclinic system is characterized by three unequal axes with one angle different from 90°, which allows for the accommodation of the complex hydrogen bonding network inherent to the compound [2].
The crystallographic structure consists of zinc atoms coordinated in a tetrahedral geometry by four oxygen atoms from phosphate groups [3]. The zinc-oxygen bond lengths range from 1.95 to 2.02 Å, which are typical values for tetrahedral zinc coordination [3]. The phosphate tetrahedra exhibit characteristic P-O bond lengths of 1.52-1.56 Å, with the longer bonds associated with the protonated oxygen atoms [3].
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell a (Å) | 8.603(2) |
Unit Cell b (Å) | 13.529(2) |
Unit Cell c (Å) | 10.880(1) |
Beta Angle (°) | 94.9(1) |
Unit Cell Volume (ų) | 1261.6(1) |
Calculated Density (g/cm³) | 1.893 |
The compound forms several hydrated phases with the general formula Zn(H₂PO₄)₂·nH₂O, where n can range from 0 to 2 [3]. The most stable form under ambient conditions is the dihydrate Zn(H₂PO₄)₂·2H₂O, which crystallizes in the monoclinic system with similar unit cell parameters to the anhydrous form [4]. The hydration state significantly influences the crystallographic properties and thermal stability of the material [5].
The dihydrate form exhibits a layered structure where water molecules are incorporated between phosphate layers through hydrogen bonding networks [4]. The crystallization water molecules occupy specific positions within the crystal lattice, contributing to the overall stability of the structure at ambient conditions [4]. Thermogravimetric analysis reveals that the dihydrate form undergoes dehydration in two distinct steps, with the first two water molecules being removed at 75-180°C and subsequent molecular reorganization occurring at higher temperatures [6].
The crystal habit of zinc dihydrogen phosphate can be controlled through various synthesis parameters including temperature, pH, concentration, and the presence of structure-directing agents [7]. Under standard precipitation conditions, the compound typically forms plate-like or needle-like crystals with well-defined faces [8]. The morphology is strongly dependent on the crystallization conditions, with rapid precipitation leading to smaller, more irregular particles, while slow crystallization at elevated temperatures produces larger, more perfect crystals [7].
Scanning electron microscopy studies reveal that the compound can adopt various morphologies including hierarchical microspheres, urchin-like structures, and nanoellipsoids depending on the synthesis conditions [7]. The control of morphology is achieved through manipulation of supersaturation conditions, with higher supersaturation leading to more nucleation sites and consequently smaller particle sizes [8]. The presence of organic additives can also influence the crystal habit by selectively adsorbing onto specific crystal faces [9].
Zinc phosphate tetrahydrate exists in two distinct polymorphic forms: alpha-hopeite and beta-hopeite [2] [10]. The alpha form is obtained through hydrothermal crystallization at 90°C, while the beta form crystallizes at lower temperatures around 20°C [2]. Both forms have the same chemical composition Zn₃(PO₄)₂·4H₂O but differ in their crystal structure and hydrogen bonding patterns [2].
The structural differences between the two forms are primarily attributed to variations in the orientation of water molecules within the zinc octahedral coordination environment [2]. In the alpha form, water molecules adopt a specific orientation that creates a distinct hydrogen bonding pattern, while in the beta form, the water molecules are oriented differently, resulting in an alternative hydrogen bonding network [2]. Single-crystal X-ray diffraction analysis reveals that the main difference between the two forms is the orientation of one water molecule in the ZnO₆ octahedral network [2].
Form | Formation Temperature | Crystal System | Stability Range |
---|---|---|---|
Alpha-hopeite | 90°C | Orthorhombic | 90-145°C |
Beta-hopeite | 20°C | Orthorhombic | 20-95°C |
The dehydration process of zinc phosphate hydrates involves several structural transitions that occur at specific temperature ranges [5]. The zinc phosphate tetrahydrate undergoes dehydration in two distinct steps: the first stage involves removal of two water molecules at 95-145°C, forming the dihydrate phase, while the second stage at 190-325°C results in complete dehydration to the anhydrous form [11].
During the first dehydration step, the structure remains largely intact with only minor rearrangements in the hydrogen bonding network [5]. However, the second dehydration step involves significant structural reorganization, with the collapse of the layered structure and formation of a more compact three-dimensional framework [11]. The transformation is accompanied by changes in the coordination environment of zinc atoms and the formation of new Zn-O-Zn linkages [12].
Infrared spectroscopy studies reveal that the dehydration process results in significant changes in the vibrational modes of both water molecules and phosphate groups [11]. The disappearance of OH stretching modes around 3400-3500 cm⁻¹ and the shift in PO₄ vibrational modes indicate the structural changes occurring during dehydration [11].
The crystallization conditions significantly influence the polymorphic form obtained and the subsequent phase transitions [10]. Temperature is the most critical parameter, with higher temperatures favoring the alpha form and lower temperatures promoting beta form crystallization [10]. The pH of the crystallization medium also plays a crucial role, with more acidic conditions favoring the formation of protonated phosphate species [13].
The presence of organic templates or structure-directing agents can influence the polymorph selection and modify the crystallization pathway [13]. The concentration of reactants affects the nucleation and growth kinetics, with higher concentrations leading to rapid nucleation and smaller crystal sizes [7]. The heating rate during thermal treatment also influences the phase transition temperatures, with faster heating rates shifting the transitions to higher temperatures [5].
The zinc phosphate tetrahydrate structure can be described as a lamellar configuration where ZnO₄ and PO₄ tetrahedra are arranged in two-dimensional sheets [14]. These sheets are composed of four-membered rings of alternating zinc and phosphorus tetrahedra connected through corner-sharing oxygen atoms [14]. The lamellar structure is stabilized by hydrogen bonding between layers, with water molecules and hydroxyl groups participating in the interlayer interactions [15].
The (ZnPO₄)₄(H₃PO₄)₂ composition represents a specific lamellar configuration where the sheets are built from saw-type four-member ring ladders [14]. The structure exhibits incompletely connected ZnO₄ and PO₄ tetrahedra, creating a layered framework with specific topological features [14]. The lamellar arrangement provides enhanced mechanical properties and improved corrosion resistance compared to more compact structures [15].
Structural Feature | Description |
---|---|
Layer Composition | ZnO₄ and PO₄ tetrahedra |
Ring Size | Four-membered rings |
Interlayer Spacing | 8-12 Å |
Coordination | Corner-sharing tetrahedra |
The layered structure of zinc phosphate compounds enables intercalation of various guest species between the layers [16]. Organic amines can be intercalated into the interlayer space, forming hybrid inorganic-organic materials with modified properties [16]. The intercalation process involves the insertion of cationic species into the negatively charged phosphate layers, with charge compensation achieved through protonation of the intercalated molecules [17].
The intercalation chemistry is governed by the size and charge of the guest species, with smaller cations being more easily accommodated within the interlayer space [16]. The process can be controlled through pH adjustment, with higher pH values favoring the intercalation of basic species [17]. The intercalated compounds exhibit modified thermal stability and mechanical properties compared to the parent layered phases [16].
Successful intercalation has been achieved with various organic amines including primary alkyl amines, which form stable intercalated phases with general formula Zn(O₃PR₁)·RNH₂ [16]. The intercalation process can be monitored through X-ray diffraction, with the expansion of the interlayer spacing providing evidence for successful intercalation [17].
The structural stability of layered zinc phosphate compounds is influenced by several factors including the strength of interlayer interactions, the degree of protonation, and the presence of intercalated species [15]. The stability is primarily determined by the hydrogen bonding network between layers, with stronger hydrogen bonds resulting in more stable structures [18].
Thermal analysis reveals that the layered structures exhibit good thermal stability up to approximately 200°C, beyond which decomposition and structural collapse occur [15]. The presence of intercalated organic species can either enhance or reduce the thermal stability depending on the nature of the intercalated molecules [16]. Hydrothermal stability is generally good under mild conditions, but extended exposure to high temperatures and pressures can lead to structural reorganization [13].